molecular formula C9H9FOS B1301891 (4-Fluorophenylthio)propan-2-one CAS No. 2968-13-0

(4-Fluorophenylthio)propan-2-one

Cat. No.: B1301891
CAS No.: 2968-13-0
M. Wt: 184.23 g/mol
InChI Key: MKJQBSVPZYELIJ-UHFFFAOYSA-N
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Description

(4-Fluorophenylthio)propan-2-one is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a thioether and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenylthio)propan-2-one typically involves the reaction of 4-fluorothiophenol with a suitable ketone precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the thioether linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenylthio)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenylthio derivatives.

Scientific Research Applications

(4-Fluorophenylthio)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorophenylthio)propan-2-one involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets, contributing to its biological activity .

Comparison with Similar Compounds

  • (4-Chlorophenylthio)propan-2-one
  • (4-Bromophenylthio)propan-2-one
  • (4-Methylphenylthio)propan-2-one

Comparison: (4-Fluorophenylthio)propan-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJQBSVPZYELIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372098
Record name 1-[(4-Fluorophenyl)sulfanyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2968-13-0
Record name 1-[(4-Fluorophenyl)sulfanyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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